molecular formula C33H45Cl4N3O2 B2356387 2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;dihydrochloride CAS No. 2088939-99-3; 2310109-38-5

2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;dihydrochloride

Cat. No.: B2356387
CAS No.: 2088939-99-3; 2310109-38-5
M. Wt: 657.54
InChI Key: GZCBLOPFZPJUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for 2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;dihydrochloride are not extensively detailed in the available literature. it is known that the compound is synthesized in its dihydrochloride form to enhance its water solubility and stability . Industrial production methods typically involve the synthesis of the free base form of LYN-1604, followed by conversion to the dihydrochloride salt .

Scientific Research Applications

2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;dihydrochloride exerts its effects by activating ULK1, which is a key regulator of autophagy. The activation of ULK1 leads to the induction of cell death through both autophagy and apoptosis pathways . The molecular targets involved in this process include ATF3, RAD21, and caspase-3 . The compound’s effects are reversible by the autophagy inhibitor 3-methyladenine .

Comparison with Similar Compounds

2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;dihydrochloride is unique in its potent activation of ULK1 and its ability to induce cell death through autophagy and apoptosis. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific molecular targets and pathways, highlighting the uniqueness of this compound in its research applications.

Properties

CAS No.

2088939-99-3; 2310109-38-5

Molecular Formula

C33H45Cl4N3O2

Molecular Weight

657.54

IUPAC Name

2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;dihydrochloride

InChI

InChI=1S/C33H43Cl2N3O2.2ClH/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26;;/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3;2*1H

InChI Key

GZCBLOPFZPJUOQ-UHFFFAOYSA-N

SMILES

CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3.Cl.Cl

solubility

not available

Origin of Product

United States

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